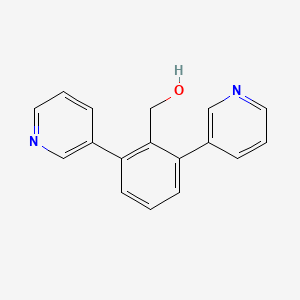
(2,6-Di(pyridin-3-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Di(pyridin-3-yl)phenyl)methanol is an organic compound characterized by a phenyl ring substituted with two pyridin-3-yl groups at the 2 and 6 positions, and a hydroxyl group attached to the central carbon of the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Di(pyridin-3-yl)phenyl)methanol typically involves the reaction of 2,6-dibromobenzyl alcohol with pyridine-3-boronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures (around 80-100°C) to facilitate the coupling reaction .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity .
化学反応の分析
Types of Reactions
(2,6-Di(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under UV light.
Major Products Formed
Oxidation: Formation of (2,6-Di(pyridin-3-yl)phenyl)ketone.
Reduction: Formation of 2,6-di(pyridin-3-yl)phenylmethane.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学的研究の応用
(2,6-Di(pyridin-3-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which can be studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of (2,6-Di(pyridin-3-yl)phenyl)methanol depends on its specific application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridinyl groups. This coordination can influence the electronic properties of the metal center, thereby affecting its catalytic activity .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
(2,6-Di(pyridin-2-yl)phenyl)methanol: Similar structure but with pyridin-2-yl groups instead of pyridin-3-yl groups.
(2,6-Di(pyridin-4-yl)phenyl)methanol: Similar structure but with pyridin-4-yl groups instead of pyridin-3-yl groups.
(2,6-Di(pyridin-3-yl)phenyl)ethanol: Similar structure but with an ethyl group instead of a hydroxyl group.
Uniqueness
(2,6-Di(pyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the pyridin-3-yl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct electronic and steric properties, making it valuable for specific applications in coordination chemistry and material science .
特性
分子式 |
C17H14N2O |
|---|---|
分子量 |
262.30 g/mol |
IUPAC名 |
(2,6-dipyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C17H14N2O/c20-12-17-15(13-4-2-8-18-10-13)6-1-7-16(17)14-5-3-9-19-11-14/h1-11,20H,12H2 |
InChIキー |
BTNYGQNYPWHLIP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C2=CN=CC=C2)CO)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




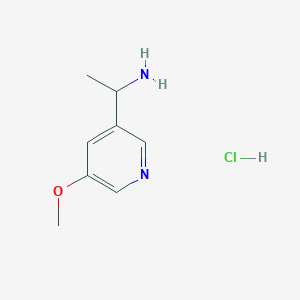

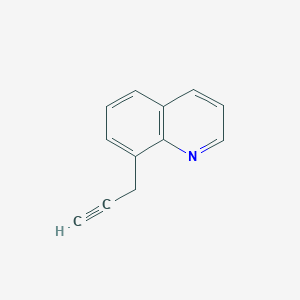
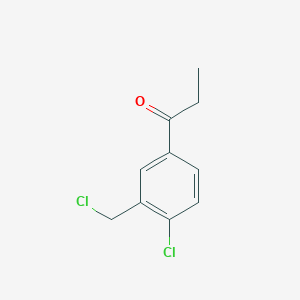

![1-Azaspiro[4.5]decane-2,6-dione](/img/structure/B14055793.png)

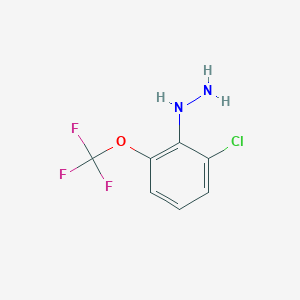
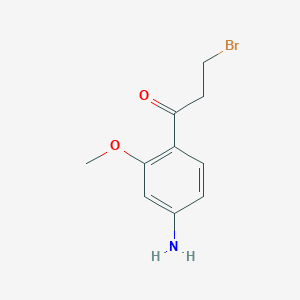
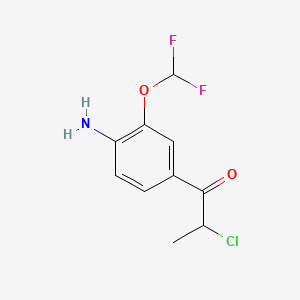
![(2S)-6-amino-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[2-[[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]methylamino]-2-oxoethyl]hexanamide](/img/structure/B14055808.png)

